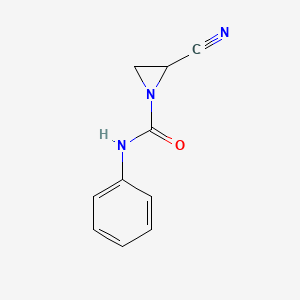

1-Aziridinecarboxamide, 2-cyano-N-phenyl-

Description

The Significance of Aziridine (B145994) Ring Systems in Organic Synthesis

Aziridines, the nitrogen-containing analogues of epoxides, are saturated three-membered heterocyclic amines that serve as exceptionally valuable intermediates in organic synthesis. researchgate.netnih.gov Their prominence stems from the inherent reactivity conferred by the significant ring strain of the three-membered ring. researchgate.netillinois.edursc.org This strain energy is readily released in ring-opening reactions, making aziridines susceptible to attack by a wide array of nucleophilic and electrophilic reagents. researchgate.net Consequently, they act as versatile precursors for a diverse range of more complex and stable organic compounds. researchgate.netrsc.org

Synthetic chemists have extensively explored the manipulations of aziridine-containing compounds since their discovery in 1888. illinois.edu These building blocks are crucial for the synthesis of larger, biologically relevant heterocycles such as azetidines, pyrrolidines, imidazoles, thiazoles, piperidines, and benzodiazepines. researchgate.netresearchgate.net The ability to control the stereochemistry of these transformations has further enhanced their utility. Moreover, the aziridine motif is found in numerous natural products and has been incorporated into various novel compounds designed by medicinal chemists, which have shown potential as antibacterial, antifungal, and anticancer agents. nih.gov While the synthesis of aziridines was once considered challenging due to their instability, a variety of reliable synthetic methods are now available, solidifying their status as indispensable building blocks in the synthetic chemist's toolkit. researchgate.netillinois.edu

Importance of Cyano and Carboxamide Functionalities in Chemical Building Blocks

The cyano (nitrile) and carboxamide (amide) groups are fundamental functionalities in the design of chemical building blocks, each imparting distinct and valuable properties.

The cyano group is an exceptionally versatile functional group in organic synthesis. acs.org It serves as a compact and stable precursor to a wide range of other functionalities, including amines, carboxylic acids, amides, and esters. acs.org This transformative potential makes nitriles key intermediates in the synthesis of complex molecules. acs.org The cyano group's strong electron-withdrawing nature also influences the reactivity of adjacent parts of a molecule. In medicinal chemistry, the nitrile moiety is present in nearly 60 approved small-molecule drugs, where its linearity, high dipole moment, and low molecular weight can improve pharmacokinetic profiles, enhance water solubility, and facilitate strong interactions with biological targets. acs.org The introduction of a cyano group is a well-established strategy for generating libraries of compounds for target-oriented synthesis of biologically active heterocycles. illinois.edu

The carboxamide group is another cornerstone of organic and medicinal chemistry, most famously forming the peptide bonds that link amino acids into proteins. basicknowledge101.com This linkage is vital for the structure and function of life. Beyond biochemistry, the amide bond is a common feature in a vast number of pharmaceuticals and biologically active compounds. Its planarity and ability to act as both a hydrogen bond donor and acceptor are crucial for defining molecular conformations and mediating interactions with biological macromolecules. Cyanoacetamides, which contain both a cyano and a carboxamide group, are recognized as highly versatile precursors for the synthesis of a wide array of biologically active organic compounds and agrochemicals. researchgate.net

Overview of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- in Contemporary Synthetic and Mechanistic Research

1-Aziridinecarboxamide, 2-cyano-N-phenyl- is a chemical compound that uniquely combines the high reactivity of the aziridine ring with the synthetic versatility of the cyano and N-phenylcarboxamide groups. smolecule.comcymitquimica.com Its molecular structure presents a compelling target for exploration in synthetic and mechanistic studies. While specific, in-depth research literature on this particular molecule is limited, its potential can be inferred from the known chemistry of its components. smolecule.com

Below are the key physicochemical properties of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O | smolecule.com |

| Molecular Weight | 187.2 g/mol | smolecule.com |

| Exact Mass | 187.0746 u | smolecule.com |

| Solubility | Soluble in DMSO | smolecule.com |

| Storage Conditions | Dry, dark; 0-4°C (short term) or -20°C (long term) | smolecule.com |

As a subject of contemporary research, 1-Aziridinecarboxamide, 2-cyano-N-phenyl- stands as a platform for investigating new synthetic methodologies and reaction mechanisms. Studies could explore the interplay between the three functional groups, such as the influence of the carboxamide and cyano groups on the reactivity and regioselectivity of the aziridine ring-opening, or the use of the aziridine as a chiral auxiliary to direct stereoselective transformations at other sites in the molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-phenylaziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-6-9-7-13(9)10(14)12-8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBIBOQGYLPODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(=O)NC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55275-64-4 | |

| Record name | AMP-404 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMP-404 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXD6XJ175 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Aziridinecarboxamide, 2 Cyano N Phenyl

Strategies for Aziridine (B145994) Ring Formation

The synthesis of the aziridine core is a cornerstone of nitrogen-containing heterocyclic chemistry. nih.gov The high ring strain of aziridines makes them valuable synthetic intermediates. nih.gov Several fundamental approaches have been developed to construct this three-membered ring system.

Cyclization Reactions of Substituted Amino Alcohols and Haloamines

One of the most traditional and fundamental methods for aziridine synthesis is the intramolecular cyclization of 1,2-disubstituted precursors, such as β-amino alcohols or β-haloamines. The Wenker synthesis and its modern variations exemplify this approach.

In a typical sequence, a β-amino alcohol is first converted into a sulfate (B86663) ester. Subsequent treatment with a base promotes an intramolecular Williamson ether-type synthesis, where the amino group acts as a nucleophile to displace the sulfate, forming the aziridine ring. Two complementary one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. nih.gov Less hindered aziridines are effectively synthesized by tosylation and in-situ cyclization using potassium hydroxide, whereas more substituted amino alcohols show better yields with potassium carbonate in acetonitrile. nih.gov This method's efficiency depends on the substitution pattern of the starting material.

| Precursor Type | Typical Leaving Group | Base | Key Features |

| β-Amino Alcohols | Sulfonate (e.g., Tosylate, Mesylate), Sulfate | Strong bases (e.g., NaOH, KOH) | Classic, reliable method; requires activation of the hydroxyl group. |

| β-Haloamines | Halide (Cl, Br, I) | Base (e.g., NaH, Et3N) | Direct cyclization; precursor haloamines can be reactive. |

This table summarizes common approaches for aziridine ring formation via cyclization.

Gabriel-Cromwell Reaction and Modern Adaptations

The Gabriel-Cromwell reaction provides a distinct pathway to functionalized aziridines, typically starting from α,β-unsaturated carbonyl compounds. The process involves a multi-step, one-pot sequence:

Bromination: The α,β-unsaturated system is first treated with bromine (Br₂) to form an α,β-dibromo intermediate.

Elimination: A base promotes the elimination of hydrogen bromide (HBr) to yield a vinyl bromide.

Conjugate Addition: An amine adds to the β-position of the vinyl bromide.

Cyclization: Intramolecular nucleophilic substitution, where the nitrogen displaces the α-bromide, closes the ring to form the aziridine.

This method has been successfully applied to the synthesis of ferrocenyl-substituted aziridines from acryloyl- and crotonoylferrocenes, achieving yields of over 90%. nih.gov The reaction demonstrates the robustness of this approach for creating structurally complex aziridines. nih.gov Modern adaptations have focused on asymmetric synthesis by employing chiral auxiliaries to control the stereochemistry of the resulting aziridine. nih.gov

Transition Metal-Catalyzed Aziridination Reactions

The direct transfer of a nitrogen atom to an olefin is a highly efficient and atom-economical route to aziridines. This is often achieved through the use of transition metal catalysts that generate a reactive metal-nitrenoid intermediate. Various catalytic systems have been developed, each with its own scope and advantages.

Commonly used catalysts are based on copper (Cu), rhodium (Rh), palladium (Pd), iron (Fe), and manganese (Mn). organic-chemistry.org The nitrene source is typically a compound that can release a "NR" group, such as chloramine-T, bromamine-T, or [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). organic-chemistry.org Copper halides, in particular, have been identified as effective catalysts for aziridination using bromamine-T as the nitrene source. organic-chemistry.org These reactions often proceed with high stereospecificity, where the geometry of the starting olefin is retained in the final aziridine product.

| Metal Catalyst | Common Nitrene Source | Substrate | Key Features |

| Copper (Cu) Halides | Bromamine-T, PhI=NTs | Olefins | Inexpensive, efficient, widely used. |

| Rhodium (Rh) Carboxylates | Diazo compounds, Sulfonyl Azides | Olefins | High stereospecificity, good for unactivated olefins. organic-chemistry.org |

| Palladium (Pd) Complexes | N-Sulfonylaziridines (via ring-opening/coupling) | Organoboronic acids | Used in cross-coupling reactions involving aziridines. mdpi.com |

| Iron (Fe) Porphyrins | Sulfonyliminophenyliodinanes | Alkenes | Biologically inspired, useful for complex substrates. |

This table presents a selection of transition metal catalysts used in aziridination reactions.

Organocatalytic Approaches to Aziridination

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for synthesizing aziridines. These methods avoid the potential toxicity and cost associated with transition metals. One prominent strategy involves the reaction of imines with α-halo carbonyl compounds, such as phenacyl bromides, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).

The mechanism involves the in-situ formation of an ammonium (B1175870) ylide from the tertiary amine and the halo-compound. This ylide then attacks the imine, and subsequent intramolecular cyclization with the loss of the amine catalyst yields the aziridine. organic-chemistry.org This one-pot process provides functionalized aziridines in high yields and with high trans-diastereoselectivity. organic-chemistry.org Chiral amines can also be used to achieve enantioselective aziridination. organic-chemistry.org

Incorporation of the 2-Cyano Moiety

While a specific, documented synthesis for 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is not prevalent in the literature, its assembly can be projected using established methodologies for the synthesis of 2-cyanoaziridines. The key step is the introduction of the cyano group at the C2 position of the ring, which can be accomplished either during or after the ring-formation step.

Direct Cyanation Strategies within Aziridine Synthesis

The most direct approaches to 2-cyanoaziridines involve building the ring from precursors that already contain the necessary carbon-nitrogen framework or can generate it in situ.

One of the most effective methods is the De Kimpe Aziridine Synthesis . This reaction utilizes α-chloroimines as precursors, which react with a cyanide nucleophile (e.g., KCN or NaCN). organic-chemistry.org The reaction proceeds via nucleophilic addition of the cyanide ion to the imine carbon, followed by intramolecular nucleophilic substitution to displace the chloride and form the aziridine ring. organic-chemistry.orgresearchgate.net This method has been successfully used to prepare a variety of α-cyanoaziridines from α-halo ketimines. researchgate.net

A second plausible strategy involves the aziridination of an α,β-unsaturated nitrile . A substrate such as a cinnamonitrile (B126248) derivative, which contains the phenyl group and the cyano group attached to the double bond, could be an ideal starting material. researchgate.netresearchgate.net The reaction of this olefin with a suitable nitrene source, catalyzed by a transition metal or an organocatalyst as described in sections 2.1.3 and 2.1.4, would directly generate the 2-cyano-3-phenyl-aziridine core.

Finally, the N-phenylcarboxamide group (-C(=O)NHPh) would most likely be installed in a subsequent step. An N-unsubstituted or N-protected 2-cyanoaziridine could be reacted with phenyl isocyanate to form the desired 1-Aziridinecarboxamide structure.

Utilization of Electrophilic Cyanating Agents in Related Systems (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide)

The introduction of a cyano group often utilizes electrophilic cyanating agents. A notable example is N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable and less hazardous alternative to traditional cyanating agents like cyanogen (B1215507) bromide. organic-chemistry.orgresearchgate.net NCTS has demonstrated its efficacy in the cyanation of various nucleophiles. nih.govrsc.orgdntb.gov.ua

Recent studies have highlighted the versatility of NCTS in transition-metal-catalyzed cyanation reactions. nih.gov For instance, it has been successfully employed in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, where it acts as an electrophilic cyanide source in the presence of a base like lithium hexamethyldisilazide (LiHMDS). organic-chemistry.org This protocol is valued for its operational simplicity and mild reaction conditions. organic-chemistry.org Furthermore, NCTS can be synthesized on a large scale from inexpensive starting materials, phenylurea and p-toluenesulfonyl chloride, without the need for toxic cyanogen halides. researchgate.net Its utility also extends to the deoxycyanamidation of alcohols, showcasing its ability to act as both a sulfonyl transfer reagent and a cyanamide (B42294) source. acs.org This reactivity underscores its potential as a precursor for introducing the cyano functionality in complex molecules.

| Reagent | Application | Key Features |

| N-Cyano-N-phenyl-p-toluenesulfonamide | Electrophilic cyanation of various nucleophiles. organic-chemistry.orgnih.govrsc.org | Bench-stable solid, less hazardous than traditional cyanating agents. organic-chemistry.orgresearchgate.net |

| Synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles. organic-chemistry.org | High yields, operational simplicity, mild conditions. organic-chemistry.org | |

| Deoxycyanamidation of alcohols. acs.org | Acts as both sulfonyl transfer and cyanamide source. acs.org |

Synthetic Applications of Active Methylene (B1212753) Compounds as Cyanide Precursors

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are versatile precursors in organic synthesis. sci-hub.se Their applications are extensive, including their use in the synthesis of various heterocyclic systems. sci-hub.sersc.org While not a direct method for introducing a cyanide group in the same manner as electrophilic cyanating agents, their reactivity can be harnessed to construct precursors that contain the cyano moiety.

For example, the Knoevenagel condensation of aldehydes with active methylene compounds like 2-cyanoacetamide (B1669375) is a widely used method for forming carbon-carbon bonds and introducing a cyano group into a molecule. nih.gov This reaction can be facilitated by various catalysts under different conditions, including microwave irradiation, which often leads to shorter reaction times and higher yields. nih.gov The resulting α,β-unsaturated cyanoacetamide derivatives are valuable intermediates for further synthetic transformations. nih.gov The reactivity of the active methylene group in compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) has been shown to be dependent on the specific functional groups present, leading to the formation of different products. rsc.org This controlled reactivity is crucial in multi-step syntheses.

| Active Methylene Compound | Reaction Type | Application |

| 2-Cyanoacetamide | Knoevenagel Condensation | Synthesis of α,β-unsaturated cyanoacetamide derivatives. nih.gov |

| Ethyl Cyanoacetate | Nucleophilic Addition | Synthesis of acridines and phenanthridines. rsc.org |

| Malononitrile | Nucleophilic Addition | Synthesis of acridines. rsc.org |

Attachment of the N-Phenylcarboxamide Functional Group

The formation of the N-phenylcarboxamide group at the aziridine nitrogen is a critical step in the synthesis of the target molecule. This can be achieved through several well-established methods.

Direct carbamoylation of the aziridine nitrogen provides a straightforward route to the desired functional group. This can be accomplished by reacting the N-H aziridine precursor with a suitable carbamoylating agent. For instance, the transfer of a carbamoyl (B1232498) group from a donor molecule to the nitrogen atom of the aziridine ring can be an effective strategy. rsc.org While the specific application to 2-cyanoaziridine is not detailed in the provided sources, the general principle of N-carbamoylation is a standard transformation in organic synthesis.

An alternative approach involves the formation of the N-phenylamide linkage at an earlier stage of the synthesis, prior to the construction of the aziridine ring. This strategy can be advantageous as it avoids potential complications associated with the reactivity of the strained aziridine ring. A variety of methods exist for the synthesis of N-phenylamides, including the acylation of anilines with appropriate carboxylic acid derivatives. researchgate.net For instance, a method has been developed for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide or dimethylacetamide as the acyl donors in the presence of hydrochloric acid. researchgate.net The resulting N-phenylamide-containing precursor can then be subjected to subsequent reactions to form the aziridine ring.

Asymmetric Synthesis of Chiral 1-Aziridinecarboxamide, 2-cyano-N-phenyl- Analogues

The synthesis of enantiomerically pure chiral aziridines is of significant interest due to their utility as versatile building blocks in asymmetric synthesis. nih.gov

One of the most effective strategies for achieving asymmetric aziridination is the use of chiral auxiliaries. acs.org These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of the aziridination reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched aziridine.

A well-established approach involves the use of chiral sulfinimines. The aza-Darzens reaction of chiral sulfinimines with 2-bromoesters provides a reliable method for the synthesis of highly substituted aziridines with excellent levels of stereoselectivity. acs.org The tert-butanesulfinyl group, in particular, serves as a powerful chiral directing group. acs.org Another strategy utilizes chiral N-sulfinyl ketimines, which upon reaction with Grignard reagents, can afford chiral N-sulfinyl 2,2-disubstituted aziridines in high diastereomeric ratios and excellent enantiomeric excess. rsc.org The chiral auxiliary can then be cleaved under mild acidic conditions to provide the N-H aziridine, which can be further functionalized. acs.org These methods provide a powerful toolkit for the synthesis of chiral aziridine derivatives. acs.orgrsc.org

| Chiral Auxiliary Approach | Key Features | Stereochemical Outcome |

| Aza-Darzens reaction of chiral sulfinimines | Utilizes substituted 2-bromoesters. acs.org | Good yields and excellent levels of stereoselectivity. acs.org |

| Grignard additions to α-chloro N-sulfinyl ketimines | Employs Grignard reagents. rsc.org | Good to excellent diastereomeric ratios (up to 98:2). rsc.org |

| Excellent enantiomeric excess (>98% ee). rsc.org |

Catalytic Enantioselective Aziridine Synthesis

The direct enantioselective aziridination of an α,β-unsaturated nitrile, such as cinnamonitrile, represents a highly convergent and atom-economical approach to the core structure of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the nitrene addition to the carbon-carbon double bond. Transition metal catalysis, particularly with rhodium and copper complexes, has been extensively explored for the aziridination of electron-deficient olefins.

Rhodium(II) carboxylate complexes, in conjunction with chiral ligands, are effective catalysts for the enantioselective aziridination of various alkenes. For the synthesis of a 2-cyanoaziridine, a plausible approach involves the reaction of an α,β-unsaturated nitrile with a suitable nitrene source, such as a sulfonyliminoiodinane, in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Similarly, copper(I) complexes bearing chiral ligands, such as bis(oxazoline) (BOX) ligands, are known to catalyze the asymmetric aziridination of electron-deficient olefins. The reaction typically employs a nitrene source like N-sulfonyl- or N-acyl-iminoiodinanes. The specific conditions, including the solvent, temperature, and catalyst loading, would need to be optimized to achieve high yields and enantiomeric excess for the aziridination of a 2-cyano substituted alkene.

Table 1: Representative Catalytic Systems for Enantioselective Aziridination of Activated Alkenes

| Catalyst System | Ligand | Nitrene Source | Typical Substrates | Reported Enantioselectivity (ee) |

| Rhodium(II) Carboxylates | Chiral Carboxylates | PhI=NNs | Styrenes, Dienes | Moderate to High |

| Copper(I)-BOX | Bis(oxazoline) | PhI=NTs | α,β-Unsaturated Esters | High |

| Organocatalysts | Chiral Amines | N-Boc-O-tosylhydroxylamine | α,β-Unsaturated Aldehydes | High |

Chiral Pool-Derived Synthetic Pathways

An alternative strategy for the synthesis of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- involves utilizing a readily available chiral starting material from the "chiral pool." Natural amino acids, such as L- or D-serine, are excellent candidates for this approach due to their inherent stereochemistry.

A potential synthetic route commencing from a protected serine derivative could involve several key transformations. One plausible pathway begins with the conversion of the serine derivative into a dehydroalanine (B155165) derivative. wikipedia.org This α,β-unsaturated amino acid derivative can then be transformed into the corresponding dehydroalaninonitrile. Subsequent enantioselective aziridination of this electron-deficient alkene, potentially using one of the catalytic systems described in the previous section, would yield the desired chiral 2-cyanoaziridine core.

Another conceivable chiral pool-based approach involves the transformation of a protected serine into a chiral β-amino-α-hydroxynitrile. This transformation could proceed through the reduction of the carboxylic acid functionality to an aldehyde, followed by a Strecker-type reaction. masterorganicchemistry.com The resulting β-amino-α-hydroxynitrile could then undergo an intramolecular cyclization to form the chiral 2-cyanoaziridine ring. This ring-closure is often facilitated by converting the hydroxyl group into a better leaving group. organic-chemistry.org

Once the chiral 2-cyanoaziridine is obtained through either of these chiral pool-derived pathways, the final step is the introduction of the N-phenylcarboxamide moiety. This is typically achieved by reacting the aziridine nitrogen with phenyl isocyanate. This reaction generally proceeds under mild conditions to afford the target compound, 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

Table 2: Key Transformations in a Hypothetical Chiral Pool Synthesis

| Starting Material | Key Intermediate(s) | Key Reaction(s) |

| Protected Serine | Dehydroalaninonitrile | Dehydration, Nitrile formation |

| Protected Serine | Chiral β-amino-α-hydroxynitrile | Reduction, Strecker synthesis, Cyclization |

| Chiral 2-Cyanoaziridine | 1-Aziridinecarboxamide, 2-cyano-N-phenyl- | Reaction with phenyl isocyanate |

Reactivity and Reaction Mechanisms of 1 Aziridinecarboxamide, 2 Cyano N Phenyl

Aziridine (B145994) Ring-Opening Reactions

The strained three-membered ring of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is the key determinant of its reactivity, making it an excellent electrophile for various nucleophiles. The ring-opening reactions can be initiated by nucleophiles, electrophiles, or catalysts, leading to the formation of highly functionalized acyclic products.

Nucleophilic Ring Opening (NRO)

Nucleophilic ring-opening is the most common and well-studied reaction of activated aziridines. In this process, a nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. The N-phenylcarboxamide group on the nitrogen atom of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is an electron-withdrawing group, which activates the aziridine ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons.

The regioselectivity of nucleophilic attack on the aziridine ring of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is primarily governed by the electronic effects of the 2-cyano substituent. The cyano group is a potent electron-withdrawing group, which significantly increases the electrophilicity of the C2 carbon to which it is attached. Consequently, nucleophilic attack is expected to occur preferentially at the C2 position. This is in line with observations for other activated aziridines bearing electron-withdrawing substituents at the C2 position, such as aziridine-2-carboxylates. nih.gov

In a study on the ring-opening of activated aziridine-2-carboxylates with fluoride, it was observed that nucleophilic attack occurred exclusively at the C2 position, underscoring the directing effect of the electron-withdrawing carboxylate group. nih.gov A similar outcome is predicted for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, where the even stronger electron-withdrawing nature of the cyano group would further favor attack at the C2 carbon.

| Aziridine Derivative | Nucleophile | Major Regioisomer | Reference |

| N-Boc-methylaziridine-2-carboxylate | [18F]Fluoride | Attack at C2 | nih.gov |

| N-Cbz-methylaziridine-2-carboxylate | [18F]Fluoride | Attack at C2 | nih.gov |

This table presents data for analogous compounds to illustrate the expected regioselectivity for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

The nucleophilic ring-opening of activated aziridines is generally considered to proceed via an S_N2 mechanism. nih.gov This mechanism involves a backside attack by the nucleophile on the aziridine carbon, leading to an inversion of the stereochemical configuration at the center of attack. Therefore, if a chiral, enantiomerically pure form of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- were to undergo nucleophilic ring-opening at the C2 carbon, the resulting product would exhibit the opposite stereochemistry at that center. This stereospecificity is a valuable feature in asymmetric synthesis, allowing for the controlled generation of chiral amino compounds. The stereospecific nature of this reaction has been demonstrated in the ring-opening of other activated aziridines. nih.govnih.gov

The electronic properties of the substituents on the aziridine ring have a profound impact on the reactivity of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

N-Phenylcarboxamide Group: This group acts as an activating group. The electron-withdrawing nature of the carbonyl moiety reduces the electron density on the nitrogen atom, making it a better leaving group and increasing the electrophilicity of the aziridine ring carbons. This activation is essential for the facile ring-opening by a wide range of nucleophiles.

The combined effect of these two electron-withdrawing groups makes 1-Aziridinecarboxamide, 2-cyano-N-phenyl- a highly reactive substrate for nucleophilic ring-opening reactions, with a strong preference for attack at the C2 position.

Electrophilic Ring Opening of the Aziridine Moiety

While less common for activated aziridines, electrophilic ring-opening can also occur. This process typically involves the initial protonation or Lewis acid coordination to the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion. In the case of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, the basicity of the nitrogen atom is significantly reduced due to the electron-withdrawing nature of the N-phenylcarboxamide group. However, under strongly acidic conditions or in the presence of a potent Lewis acid, the formation of an aziridinium-like species is conceivable.

Once formed, the aziridinium ion is highly susceptible to nucleophilic attack. The regioselectivity of this attack would be influenced by both steric and electronic factors, and in the case of a C2-substituted aziridinium ion, attack at the less hindered C3 position is often favored. However, the precise outcome would depend on the specific electrophile, nucleophile, and reaction conditions.

Catalytic Ring Opening Processes

A variety of catalytic systems can be employed to facilitate the ring-opening of aziridines. These include both Lewis acid and transition metal catalysts.

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the aziridine, similar to protonation, to form an activated aziridinium-like intermediate. This enhances the electrophilicity of the ring carbons and promotes nucleophilic attack. This approach is particularly useful for reactions involving weaker nucleophiles.

Transition Metal Catalysis: Transition metal complexes can catalyze the ring-opening of aziridines through various mechanisms. For instance, palladium-catalyzed reactions can proceed via oxidative addition to the C-N bond, followed by reductive elimination with a suitable coupling partner. Copper catalysts have also been shown to be effective in promoting the ring-opening of activated aziridines with a range of nucleophiles. mdpi.com These catalytic methods often offer high levels of regio- and stereocontrol.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, both Lewis acid and transition metal catalysis would likely be effective in promoting ring-opening reactions, providing access to a diverse array of functionalized products under mild conditions. The specific catalyst and reaction conditions would be crucial in determining the outcome of the reaction.

Reductive Ring Opening Transformations

The strained three-membered ring of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is susceptible to reductive cleavage, a transformation that provides access to valuable β-amino amide structures. The regioselectivity of this ring-opening is significantly influenced by the nature of the substituents on both the nitrogen and carbon atoms of the aziridine ring. The N-phenylcarboxamide group acts as an electron-withdrawing activating group, which facilitates the cleavage of the C-N bonds.

Commonly employed methods for the reductive ring opening of activated aziridines include catalytic hydrogenation and the use of dissolving metal reductants. While specific studies on 1-Aziridinecarboxamide, 2-cyano-N-phenyl- are not extensively detailed in the available literature, the reactivity can be inferred from studies on analogous aziridine-2-carboxylates and other N-activated aziridines.

Catalytic Hydrogenation: Catalytic hydrogenation is a primary method for the reductive opening of aziridine rings. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni). The reaction generally proceeds via a syn-addition of hydrogen atoms across one of the C-N bonds. For aziridines substituted with electron-withdrawing groups at the C2 position, like the 2-cyano group, the reduction preferentially occurs at the C2-N bond. This is due to the activation of this bond by the cyano group. The expected product from the catalytic hydrogenation of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- would be the corresponding β-amino amide, N-phenyl-3-aminopropanamide.

Dissolving Metal Reduction: Reagents like samarium diiodide (SmI₂) are also effective for the reductive ring opening of N-activated aziridines. Studies on aziridine-2-carboxylates have shown that samarium diiodide can selectively cleave the C2-N bond to yield β-amino esters. This selectivity is driven by the initial electron transfer to the electron-withdrawing group at C2. By analogy, treatment of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- with samarium diiodide is expected to yield the corresponding β-amino amide. The N-phenylcarboxamide activating group is crucial for directing this selective C-N bond cleavage over the alternative C-C bond cleavage.

Reactions of the 2-Cyano Group

The 2-cyano group of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the nitrile carbon and the ability of the nitrogen atom to be protonated or to coordinate to Lewis acids.

Nucleophilic Transformations of the Nitrile (e.g., Cyclization, Amidation)

The electron-deficient carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity can be harnessed for both intermolecular reactions and intramolecular cyclizations.

Amidation: The cyano group can be hydrolyzed to a primary amide group under acidic or basic conditions. For 2-cyanoaziridines, selective hydrolysis of the nitrile can be achieved to produce 2-amidoaziridines. This transformation is significant as the resulting amide functionality can be a precursor for further synthetic elaborations or can impart desirable biological properties.

Cyclization: The juxtaposition of the cyano group and the N-phenylcarboxamide moiety in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- sets the stage for potential intramolecular cyclization reactions. While direct cyclization involving the amide nitrogen and the nitrile carbon of this specific molecule is not widely reported, analogous reactions are well-documented. For instance, N,N-disubstituted cyanamides containing a carbonyl group can undergo regiospecific intramolecular cyclization to form imidazole (B134444) derivatives. It is plausible that under specific conditions (e.g., acid or base catalysis), the amide nitrogen of the N-phenylcarboxamide could attack the nitrile carbon, leading to the formation of a five-membered imidazolone (B8795221) ring fused to the aziridine, which might subsequently rearrange.

Electrophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. This electrophilicity can be enhanced by protonation or coordination to a Lewis acid, making the nitrile more susceptible to attack by weak nucleophiles.

While the nitrile carbon itself does not typically react with electrophiles, the nitrile group as a whole can be activated by them. For example, in the Ritter reaction, a nitrile reacts with a carbocation (an electrophile) to form a nitrilium ion, which is then attacked by water to form an amide. Although this specific reaction is more common with stable carbocations, it illustrates the principle of electrophilic activation of the nitrile group. This enhanced electrophilicity of the nitrile carbon upon activation is a key feature of its reactivity.

Pericyclic and Cycloaddition Reactions involving the Cyano Functionality

The carbon-nitrogen triple bond of the cyano group can, in principle, participate as a 2π component in pericyclic reactions, such as cycloadditions. However, the participation of unactivated nitriles in thermal cycloaddition reactions like the Diels-Alder reaction is rare due to the high energy of the LUMO of the nitrile.

Nevertheless, there are instances of N-phenyl-2-cyano-1-azadienes undergoing efficient [4+2] cycloaddition reactions with a range of dienophiles. While 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is not an azadiene, this demonstrates that the cyano group in a related electronic environment can participate in cycloadditions. The reactivity in such reactions is governed by frontier molecular orbital interactions. It is conceivable that under specific thermal or photochemical conditions, the cyano group of the target molecule could engage in cycloaddition reactions with suitable reaction partners, although this remains a less explored area of its reactivity.

Reactivity of the N-Phenylcarboxamide Moiety

The N-phenylcarboxamide group plays a crucial role in the chemistry of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, primarily by activating the aziridine ring. However, the amide functionality itself can also be a site of chemical reactivity.

Reactions at the Amide Nitrogen Atom (e.g., Alkylation)

Amides are generally considered to be weak nucleophiles, and their reactions with electrophiles often occur at the more nucleophilic oxygen atom to form an isoimidium ion intermediate. However, direct N-alkylation of amides can be achieved under specific conditions.

For the N-alkylation of the N-phenylcarboxamide moiety in 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, strongly basic conditions would be required to deprotonate the amide nitrogen, forming a more nucleophilic amide anion. This anion could then react with an alkylating agent, such as an alkyl halide, to yield the corresponding N-alkylated product. The choice of base and solvent is critical to favor N-alkylation over O-alkylation or other competing reactions. Phase-transfer catalysts have also been employed to facilitate the alkylation of amides. Given the presence of the strained aziridine ring, reaction conditions would need to be carefully controlled to avoid undesired ring-opening reactions.

Transformations of the Carbonyl Group

The carbonyl group in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- represents a key site for chemical transformations, offering pathways to a variety of functionalized aziridine derivatives. The reactivity of this amide carbonyl is influenced by the electronic properties of the adjacent nitrogen atoms and the steric environment of the molecule. While specific studies on this exact compound are limited, the reactivity can be inferred from studies on analogous aziridine-2-carboxamides.

A significant transformation of the amide carbonyl involves its reaction with potent nucleophiles, such as organolithium reagents. In studies of related N,N-dimethylaziridine-2-carboxamides, the reaction with one equivalent of an organolithium compound at low temperatures (e.g., -78 °C) has been shown to be selective for the amide carbonyl, leading to the formation of 2-aziridinylketones. researchgate.net This selectivity is crucial as it avoids the otherwise facile nucleophilic attack on the strained aziridine ring. A second equivalent of the organolithium reagent can then add to the newly formed ketone, yielding symmetrical or unsymmetrical aziridinyl carbinols. researchgate.net

These transformations can be summarized in the following table:

| Reagent | Product | Reaction Type | Conditions |

| 1 eq. R-Li | 2-Aziridinylketone | Nucleophilic Acyl Substitution | Low Temperature (-78 °C) |

| 2 eq. R-Li | Aziridinyl Carbinol | Nucleophilic Acyl Addition | Low Temperature (-78 °C) |

The reduction of the carbonyl group is another important transformation. While specific reducing agents for 1-Aziridinecarboxamide, 2-cyano-N-phenyl- have not been extensively documented, analogous aziridine-2-carboxylate (B8329488) esters are readily reduced to the corresponding aziridine-2-methanols using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Milder reducing agents, such as sodium borohydride (B1222165) in the presence of lithium chloride, have also been employed for this purpose. nih.gov It is important to note that the choice of reducing agent can be critical to avoid the reductive opening of the aziridine ring, a common side reaction with certain substrates, particularly those with an aryl group at the 3-position of the aziridine. thieme-connect.com

Hydrolysis of the amide bond, leading to the corresponding aziridine-2-carboxylic acid, is another potential transformation. This reaction is typically carried out under acidic or basic conditions. However, the strained aziridine ring can be sensitive to these conditions, potentially leading to ring-opening byproducts. The presence of the N-phenyl group may influence the rate and outcome of the hydrolysis due to its electronic and steric effects.

Electronic and Steric Effects of the Phenyl Substituent on Overall Reactivity

Electronic Effects:

The phenyl group, being an aromatic system, can exert both inductive and resonance effects. The nitrogen atom of the carboxamide is directly attached to the phenyl ring, allowing for potential delocalization of the nitrogen's lone pair of electrons into the aromatic system. This resonance interaction can decrease the electron density on the nitrogen atom, thereby influencing the properties of the amide bond. A lower electron density on the nitrogen can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Furthermore, the electronic nature of the N-phenyl group affects the reactivity of the aziridine ring itself. In N-substituted aziridines, electron-withdrawing groups on the nitrogen atom are known to activate the ring towards nucleophilic ring-opening. documentsdelivered.com The phenyl group, while not as strongly electron-withdrawing as a sulfonyl group, can still influence the electron density on the ring nitrogen and, consequently, the ease of ring-opening. Studies on N-substituted aziridines have shown that an N-phenyl group lowers the N-inversion energy barrier compared to N-alkyl groups, which can have implications for the stereochemical outcome of reactions. researchgate.net

Steric Effects:

The bulky nature of the phenyl group introduces significant steric hindrance around the nitrogen atom and the adjacent carbonyl group. This steric bulk can direct the approach of incoming reagents. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the phenyl group may hinder the approach of large nucleophiles.

Conversely, this steric hindrance can also play a protective role for the aziridine ring. In situations where both the carbonyl group and the aziridine ring are potential sites for nucleophilic attack, the steric bulk of the N-phenyl substituent might favor attack at the less hindered position. The interplay between steric and electronic effects is crucial in determining the regioselectivity of ring-opening reactions in N-aryl aziridines.

The following table summarizes the potential effects of the N-phenyl substituent:

| Feature | Electronic Effect | Steric Effect |

| Carbonyl Group | Increases electrophilicity of the carbonyl carbon due to electron delocalization into the phenyl ring. | Hinders the approach of bulky nucleophiles to the carbonyl carbon. |

| Aziridine Ring | Activates the ring towards nucleophilic opening by withdrawing electron density from the ring nitrogen. | Can influence the regioselectivity of ring-opening by sterically shielding one of the ring carbons. |

| Overall Reactivity | Modulates the balance between reaction at the carbonyl group and ring-opening. | Influences the stereochemical outcome of reactions due to conformational constraints. |

Cascade and Multicomponent Reactions Involving the Compound

While specific cascade and multicomponent reactions involving 1-Aziridinecarboxamide, 2-cyano-N-phenyl- are not extensively reported in the literature, the unique combination of a strained aziridine ring, a cyano group, and a carboxamide functionality makes it a promising substrate for such complex transformations. The reactivity of these functional groups can be harnessed in a sequential or concerted manner to rapidly build molecular complexity.

Potential Cascade Reactions:

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, a plausible cascade sequence could be initiated by the ring-opening of the aziridine.

For example, a domino ring-opening/cyclization process could be envisioned. Nucleophilic attack on the aziridine ring could generate an intermediate that undergoes subsequent intramolecular cyclization involving the cyano or carboxamide group to form novel heterocyclic systems. rsc.org The N-phenyl group would likely influence the regioselectivity of the initial ring-opening, thereby directing the course of the cascade.

Another potential cascade involves radical transformations. Radical addition to the cyano group or the aziridine ring could initiate a sequence of cyclization and/or fragmentation reactions. For instance, radical addition followed by nitrile insertion and homolytic aromatic substitution has been observed in related N-arylacrylamides, leading to the formation of complex polycyclic structures. researchgate.net

Potential Multicomponent Reactions:

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. The diverse functionalities in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- make it an interesting candidate for MCRs.

One possibility is the participation of the aziridine moiety in a Joullié-Ugi type three-component reaction. In such a reaction, an azirine (which can be considered a related structural motif) reacts with a carboxylic acid and an isocyanide to form an N-acylaziridine intermediate, which can then undergo further transformations. researchgate.netthieme-connect.com While the starting compound is an aziridine and not an azirine, its strained ring might participate in similar transformations under appropriate activation.

The cyano group can also be a key player in MCRs. For example, it could participate in the synthesis of nitrogen-containing heterocycles through reactions involving amidines or other nucleophiles in a multicomponent setup. researchgate.net

The following table outlines hypothetical cascade and multicomponent reaction pathways:

| Reaction Type | Initiating Step | Potential Subsequent Steps | Potential Product Class |

| Cascade | Nucleophilic ring-opening of the aziridine | Intramolecular cyclization involving the cyano or carboxamide group | Fused heterocyclic systems |

| Cascade | Radical addition to the cyano group or aziridine | Intramolecular cyclization, nitrile insertion, homolytic aromatic substitution | Polycyclic aromatic compounds |

| Multicomponent | Reaction with a carboxylic acid and an isocyanide | Formation of an activated intermediate followed by rearrangement or cyclization | Substituted oxazolines or other heterocycles |

| Multicomponent | Reaction with an amidine and another electrophile | Cyclocondensation involving the cyano group | Pyrimidine or imidazole derivatives |

The exploration of such cascade and multicomponent reactions involving 1-Aziridinecarboxamide, 2-cyano-N-phenyl- holds significant promise for the efficient synthesis of novel and complex molecular architectures.

Advanced Synthetic Applications and Derivatizations of 1 Aziridinecarboxamide, 2 Cyano N Phenyl

Utility as a Precursor in Diverse Heterocyclic Synthesis

The inherent ring strain of the aziridine (B145994) core, coupled with the electronic influence of the cyano and N-phenylcarboxamide substituents, makes 1-Aziridinecarboxamide, 2-cyano-N-phenyl- an excellent substrate for a variety of ring-opening and ring-transformation reactions, providing access to a wide array of valuable heterocyclic structures.

Formation of Substituted Amino Acids and Amino Alcohols

The polarized nature of the aziridine ring in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- facilitates its nucleophilic ring-opening, a powerful strategy for the synthesis of non-proteinogenic α- and β-amino acids and their derivatives. Nucleophilic attack at either of the ring carbons can lead to distinct products, with the regioselectivity often dictated by the nature of the nucleophile and the reaction conditions.

The nucleophilic ring-opening of aziridine-2-carboxylates is a well-established method for preparing α- and β-amino acids. clockss.org The presence of an electron-withdrawing group on the nitrogen atom, such as the N-phenylcarboxamide group in the title compound, activates the aziridine ring towards nucleophilic attack. clockss.org Heteroatom nucleophiles typically attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org While carbon nucleophiles can exhibit less regioselectivity, the use of N-para-toluenesulfonylaziridine-2-carboxylic acid has demonstrated that excellent regiospecificity can be achieved, paving the way for a general and high-yielding synthesis of optically pure α-amino acids. lookchem.com

Furthermore, the reduction of the cyano group and the aziridine ring can provide access to valuable amino alcohols. The synthesis of amino alcohols can be achieved through the reduction of N-protected amino acids. researchgate.net Although direct reduction of the title compound is not explicitly detailed in the literature, the established methods for reducing similar functionalities suggest a viable pathway.

Table 1: Potential Nucleophilic Ring-Opening Reactions and Reductions

| Reagent/Condition | Potential Product |

|---|---|

| H₂O / Acid or Base | β-hydroxy-α-amino acid derivative |

| R-OH / Lewis Acid | β-alkoxy-α-amino acid derivative |

| R-NH₂ | α,β-diamino acid derivative |

Construction of Fused and Bridged Heterocyclic Systems

The reactivity of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- can be harnessed for the construction of more complex, polycyclic heterocyclic frameworks. Intramolecular cyclization reactions, where a tethered nucleophile attacks the aziridine ring, can lead to the formation of fused ring systems. For instance, a suitably positioned functional group on the phenyl ring of the N-phenylcarboxamide moiety could participate in an intramolecular ring-opening cyclization. While specific examples involving the title compound are not prevalent in the literature, the general principle of intramolecular cyclization of functionalized azides to form heterocycles is well-documented. mdpi.com

Moreover, the dienophilic or dipolarophilic nature of the aziridine ring or the cyano group can be exploited in cycloaddition reactions to construct bridged heterocyclic systems. The participation of unactivated cyano groups in thermal ene reactions and as dienophiles in intramolecular Diels-Alder reactions has been reported, leading to the formation of pyridine (B92270) derivatives. mit.edu This suggests that 1-Aziridinecarboxamide, 2-cyano-N-phenyl- could potentially undergo similar transformations. The reactivity of N-phenyl-1-aza-2-cyano-1,3-butadienes in Diels-Alder reactions further supports the potential for cycloaddition pathways. researchgate.net

Table 2: Potential Cyclization and Cycloaddition Pathways

| Reaction Type | Potential Heterocyclic System |

|---|---|

| Intramolecular Nucleophilic Ring-Opening | Fused piperazinones, morpholinones, etc. |

| [4+2] Cycloaddition (Diels-Alder) | Bridged pyridines or other N-heterocycles |

Ring Expansion Reactions to Larger Nitrogen-Containing Heterocycles (e.g., β-Lactams)

A particularly valuable transformation of aziridines is their ring expansion to afford larger nitrogen-containing heterocycles, most notably the medicinally important β-lactam (azetidin-2-one) ring system. Rhodium-catalyzed carbonylation of aziridines has emerged as a powerful tool for the synthesis of functionalized β-lactams. smolecule.com This process involves the insertion of a carbonyl group into one of the C-N bonds of the aziridine ring. While the specific application of this methodology to 1-Aziridinecarboxamide, 2-cyano-N-phenyl- has not been explicitly described, the general applicability of rhodium-catalyzed carbonylation to N-acylaziridines suggests its potential feasibility. smolecule.comnih.govresearchgate.netmdpi.com The presence of the cyano group at the C2 position could influence the regioselectivity and reactivity of the carbonylation reaction.

Contributions to Asymmetric Synthesis of Complex Molecules

The development of enantioselective transformations is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and biologically active natural products. The stereogenic centers of the aziridine ring in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- make it an attractive substrate for asymmetric synthesis.

Applications in Enantioselective Routes to Biologically Relevant Scaffolds

Chiral aziridines are valuable intermediates in the synthesis of a wide range of enantiomerically pure compounds. researchgate.net The enantioselective synthesis of N-aryl aziridines has been achieved with moderate to good enantioselection using chiral quaternary salts based on cinchona alkaloids. researchgate.net Furthermore, chiral Brønsted acid-catalyzed asymmetric synthesis has been successfully employed for the preparation of N-aryl-cis-aziridine carboxylate esters. researchgate.net

The enantioselective ring-opening of meso-aziridines catalyzed by cooperative metal centers in a bimetallic catalyst has also been reported, providing a route to chiral products. researchgate.net These methodologies, while not directly applied to 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, highlight the potential for developing asymmetric transformations with this substrate. The use of chiral Lewis acids or organocatalysts could enable the enantioselective synthesis of the aziridine itself or its subsequent enantioselective ring-opening to afford chiral amino acid and amino alcohol derivatives, which are key components of many biologically active molecules. nih.govmdpi.com

Strategic Derivatization for Enhanced Synthetic Utility

The synthetic utility of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- can be further expanded through strategic derivatization of its existing functional groups. The N-phenylcarboxamide, the cyano group, and the aziridine ring itself offer multiple handles for chemical modification.

For instance, modification of the phenyl ring with various substituents could modulate the electronic properties of the N-phenylcarboxamide group, thereby influencing the reactivity of the aziridine ring. The introduction of ortho, meta, or para substituents could also be used to introduce additional functionality for subsequent transformations.

The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The synthesis of 2-cyano and 2-amido aziridinyl peptides has been demonstrated, showcasing the utility of the cyano group as a precursor to other functionalities. nih.gov The synthesis of novel heterocycles via reactions of 2-cyano-N-arylacetamides also underscores the synthetic potential of the cyanoacetamide moiety. ekb.egresearchgate.netresearchgate.net

Furthermore, N-cyano compounds can undergo intramolecular cyclization reactions. For example, N-cyano sulfoximines can be cyclized to thiadiazine 1-oxides. nih.govrsc.org While a different class of compounds, this reactivity highlights the potential for the N-cyano moiety within the broader context of the molecule to participate in ring-forming reactions. The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles demonstrates the reactivity of the N-cyano-N-phenyl moiety in forming fused heterocyclic systems. organic-chemistry.org

Table 3: Potential Derivatization Strategies

| Functional Group | Derivatization Reaction | Potential Outcome |

|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Modulated reactivity, introduction of new functional groups |

| Cyano Group | Hydrolysis | Carboxylic acid or amide functionality |

| Reduction | Primary amine functionality | |

| Cycloaddition | Formation of new heterocyclic rings |

Functionalization at the Aziridine Nitrogen

The nitrogen atom of an aziridine is a key site for functionalization. However, in 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, the nitrogen atom is already part of an amide linkage, which significantly influences its reactivity. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity compared to N-alkyl or N-H aziridines. nih.gov Consequently, direct N-alkylation or N-acylation under standard conditions is challenging.

Despite the reduced nucleophilicity, the nitrogen lone pair can still direct reactions. For instance, in analogous N-acylaziridines, the nitrogen can coordinate to strong Lewis acids, which can activate the aziridine ring for further transformations. mdpi.comnih.gov Furthermore, directed ortho-lithiation has been observed in N-alkyl aziridines, where the nitrogen lone pair directs the deprotonation of an adjacent aromatic ring. nih.gov A similar outcome could be envisioned for the phenyl moiety of the title compound.

Advanced applications might involve the transformation of the carboxamide group itself. While challenging, cleavage of the N-C(O) bond under specific reductive or hydrolytic conditions could potentially yield the corresponding N-H aziridine, which would be a versatile intermediate for a wide range of N-functionalization reactions, including N-arylation and the introduction of diverse protecting groups. nih.govresearchgate.net

Modifications at the 2-Position of the Aziridine Ring

The 2-position of the aziridine ring in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is characterized by the presence of a cyano group and its involvement in the strained three-membered ring. This structure allows for two primary modes of reaction: nucleophilic ring-opening and transformation of the cyano group.

Nucleophilic Ring-Opening:

Due to the inherent ring strain, aziridines are excellent substrates for ring-opening reactions with a variety of nucleophiles. wikipedia.org The N-carboxamide group acts as an electron-withdrawing group, activating the ring for nucleophilic attack. clockss.org In the case of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, nucleophilic attack can occur at either C2 or C3. Generally, for N-acylaziridines, the attack is favored at the less substituted carbon (C3), proceeding via an SN2 mechanism. clockss.org

However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the use of catalysts. Lewis acid or transition metal catalysis can alter the regiochemical outcome, potentially favoring attack at the more substituted C2 position. mdpi.com A variety of nucleophiles, including halides, alcohols, amines, and carbon nucleophiles, can be employed for these transformations, leading to a diverse array of β-functionalized α-amino acid precursors. wikipedia.orgmdpi.com The ring-opening of 2-(cyanomethyl)aziridines with acid chlorides has been shown to proceed through an aziridinium (B1262131) salt intermediate, yielding novel 4-amino-2-butenenitrile derivatives. researchgate.net

Below is a table of potential ring-opening reactions based on studies with analogous N-acyl and 2-cyanoaziridines.

| Nucleophile | Reagent/Catalyst | Potential Product | Reference Analogy |

| Chloride | HCl | α-amino-β-chloronitrile derivative | metu.edu.tr |

| Alcohols | H₂SO₄ | α-amino-β-alkoxynitrile derivative | metu.edu.tr |

| Azide | NaN₃ | α-amino-β-azidonitrile derivative | nih.gov |

| Boron | B₂pin₂ / Cu catalyst | β-aminoboronate derivative | mdpi.com |

Transformations of the Cyano Group:

The cyano group at the 2-position is also amenable to a range of chemical transformations, provided the reaction conditions are compatible with the stability of the aziridine ring. Potential modifications include:

Hydrolysis: Acidic or basic hydrolysis of the cyano group could yield the corresponding carboxylic acid or carboxamide, respectively, leading to aziridine-2-carboxylic acid derivatives.

Reduction: Catalytic hydrogenation or reduction with metal hydrides could transform the cyano group into an aminomethyl group, affording a 2-aminomethylaziridine derivative.

Cycloadditions: The cyano group could potentially participate in cycloaddition reactions with suitable 1,3-dipoles to construct more complex heterocyclic systems.

Transformations at the Phenyl Moiety

The N-phenyl group in 1-Aziridinecarboxamide, 2-cyano-N-phenyl- can undergo electrophilic aromatic substitution (EAS). The reactivity of the phenyl ring is influenced by the attached N-carboxamide group. Similar to N-phenylacetamide (acetanilide), the N-acyl group is an ortho-, para-directing group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. vaia.com However, due to the electron-withdrawing nature of the carbonyl group, the N-acyl group is also deactivating compared to a simple amino group, making the reactions less facile than with aniline. vaia.comlibretexts.org

Standard EAS reactions can be envisaged on the phenyl ring, leading to a variety of substituted derivatives.

| Reaction | Reagent | Expected Products | Reference Analogy |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives | vaia.com |

| Halogenation | Br₂, FeBr₃ | ortho- and para-bromo derivatives | vaia.com |

| Sulfonation | SO₃, H₂SO₄ | ortho- and para-sulfonic acid derivatives | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl derivatives | vaia.com |

It is crucial to select reaction conditions that are mild enough to avoid the undesired ring-opening of the sensitive aziridine moiety. The deactivating nature of the N-carboxamide group can be advantageous in controlling the reactivity and preventing over-substitution on the phenyl ring.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and its energetic landscape. These calculations can predict molecular geometry, orbital energies, and various electronic properties that govern the molecule's behavior and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus defining the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, computational studies would be required to determine the precise energies of the HOMO and LUMO and the resulting energy gap. Such calculations would likely be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Note: Specific values are not available in the provided search results and would require dedicated computational studies. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes and visualized using electrostatic potential (ESP) maps. ESP maps depict the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, an ESP map would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the cyano group, indicating their nucleophilic character. The aziridine (B145994) ring carbons, being part of a strained ring system, would also be of significant interest in the charge distribution analysis.

Conformational Analysis and Energy Minima

Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. This is crucial as the reactivity and properties of a molecule can be conformation-dependent. For a flexible molecule like 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, with a phenyl group and a carboxamide group attached to the aziridine ring, multiple low-energy conformations may exist. Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum and other significant low-energy conformers.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for studying the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. This is particularly useful for understanding the mechanisms of reactions involving strained ring systems like aziridines.

Transition State Characterization and Activation Energy Calculations

The ring-opening of aziridines is a characteristic and synthetically important reaction. Computational methods can be employed to model this process, for instance, under nucleophilic attack. By calculating the potential energy surface of the reaction, the transition state structure can be located. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key parameter that determines the reaction rate. A lower activation energy implies a faster reaction. For the ring-opening of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, computational studies could determine the activation energies for nucleophilic attack at either of the two aziridine ring carbons.

Table 2: Hypothetical Activation Energy Data for Ring-Opening of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-

| Reaction Pathway | Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | Value |

| Nucleophilic attack at C3 | Value |

| Note: Specific values are not available in the provided search results and would require dedicated computational studies. |

Prediction of Regio- and Stereoselectivity in Ring-Opening Reactions

The ring-opening of unsymmetrically substituted aziridines, such as 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, can proceed with different regioselectivity (attack at C2 vs. C3) and stereoselectivity. Computational modeling can predict the preferred outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one.

Factors influencing the regioselectivity include steric hindrance and the electronic nature of the substituents. The cyano group at the C2 position is electron-withdrawing, which can influence the electrophilicity of the adjacent carbon. By calculating the transition state energies for nucleophilic attack at both C2 and C3, a prediction of the regioselectivity can be made. Similarly, the stereochemical outcome of the reaction can be investigated by modeling the approach of the nucleophile to the aziridine ring.

Molecular Dynamics Simulations for Reactivity Pathways

Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, can offer significant insights into the reactivity pathways of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-. These simulations can model the interactions of the molecule with various nucleophiles and solvents, elucidating the mechanism of the aziridine ring-opening, which is the characteristic reaction of this class of compounds.

For aziridines, the ring-opening can proceed through different mechanisms, primarily SN1-like or SN2-like pathways, depending on the substituents on the ring and the nitrogen atom, as well as the reaction conditions. The N-phenylcarboxamide group on the nitrogen atom of the target molecule is an electron-withdrawing group, which "activates" the aziridine ring towards nucleophilic attack. nih.gov

MD simulations can be employed to explore the energy landscapes of potential reaction pathways. For instance, a simulation could model the approach of a nucleophile to either of the two carbon atoms of the aziridine ring. The presence of the cyano group at the 2-position, another electron-withdrawing substituent, is expected to significantly influence the regioselectivity of the ring-opening. Computational studies on similarly substituted aziridines have shown that electron-withdrawing groups can stabilize the transition state of the nucleophilic attack. acs.org

A hypothetical MD simulation could reveal the following:

Solvent Effects: The role of solvent molecules in stabilizing charged intermediates or transition states can be visualized. Polar protic solvents might facilitate an SN1-like mechanism by stabilizing a potential aziridinium (B1262131) ion intermediate, whereas polar aprotic solvents might favor an SN2 mechanism.

Conformational Dynamics: The flexibility of the N-phenylcarboxamide group and its influence on the accessibility of the aziridine ring carbons to incoming nucleophiles can be assessed.

Reaction Coordinate Analysis: By tracking the bond-breaking and bond-forming events over time, the preferred reaction coordinate for the ring-opening can be determined, providing a detailed atomistic picture of the reaction mechanism.

While specific data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is not available, the table below illustrates the type of information that could be obtained from MD simulations for the ring-opening of a substituted aziridine with a generic nucleophile (Nu-).

| Parameter | C2-Attack Pathway | C3-Attack Pathway |

| Activation Energy (kcal/mol) | Lower | Higher |

| Transition State Geometry | Trigonal bipyramidal at C2 | Trigonal bipyramidal at C3 |

| Key Interatomic Distances (Å) | Nu-C2: ~2.5, C2-N: ~1.8 | Nu-C3: ~2.6, C3-N: ~1.7 |

| Solvent Stabilization | Significant for polar solvents | Moderate |

This is an illustrative table based on general principles of aziridine reactivity and not on specific simulation data for 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for conducting such studies on aziridine derivatives. For 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, computational SAR studies would focus on how the N-phenylcarboxamide and the 2-cyano substituents modulate the reactivity of the aziridine ring.

Key aspects that can be investigated include:

Electronic Properties: The electron-withdrawing nature of both the N-phenylcarboxamide and the 2-cyano groups is expected to decrease the electron density on the aziridine ring carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. Computational calculations of atomic charges and molecular electrostatic potential maps can quantify this effect.

Ring Strain: The inherent strain of the three-membered aziridine ring is a primary driver of its reactivity. nih.gov DFT calculations can be used to determine the strain energy of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- and compare it with other substituted aziridines to predict its relative reactivity.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. For a nucleophilic attack on the aziridine ring, the LUMO is of particular importance. The location and energy of the LUMO can indicate the most likely site of nucleophilic attack. The electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.

A computational SAR study could involve systematically varying the substituents on the phenyl ring of the N-phenylcarboxamide group (e.g., with electron-donating or electron-withdrawing groups) and calculating the resulting changes in the electronic structure and reactivity of the aziridine ring. The findings of such a study could be summarized in a table like the one below.

| Phenyl Ring Substituent | Hammett Parameter (σ) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |

| -OCH3 (para) | -0.27 | -1.5 | Lower |

| -H | 0.00 | -1.8 | Baseline |

| -Cl (para) | +0.23 | -2.1 | Higher |

| -NO2 (para) | +0.78 | -2.5 | Highest |

This is an illustrative table based on established principles of electronic effects in organic chemistry and not on specific computational data for derivatives of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-.

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.